Melarsonyl

描述

准备方法

Synthetic Routes and Reaction Conditions

Melarsonyl can be synthesized through the reaction of melarsen oxide with various reagents. One common method involves the reaction of melarsen oxide with aqueous ammonium thioglycolate, which results in the formation of this compound . The reaction conditions typically require stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions

Melarsonyl undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various arsenic-containing compounds.

Reduction: It can be reduced to lower oxidation states of arsenic.

Substitution: This compound can participate in substitution reactions where its arsenic atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, including thiols and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic trioxide, while reduction can produce melarsen oxide .

科学研究应用

Pharmaceutical Development

Melarsonyl has been investigated for its potential in developing new treatments for parasitic infections. It is particularly noted for its activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. The compound interacts with thiol-containing biomolecules in the parasite, disrupting critical metabolic pathways and leading to cell death .

Clinical Trials and Efficacy

Clinical trials have demonstrated that this compound can effectively kill or sterilize adult Onchocerca volvulus worms. For instance, a study conducted in Cameroon showed that a regimen of intramuscular injections over several days resulted in significant reductions in parasite load among treated individuals .

| Study Location | Dosage Regimen | Results |

|---|---|---|

| Cameroon | 4x200 mg daily for 4 days | Significant reduction in female worm population |

| Ghana | 150 µg/kg + amocarzine | Enhanced efficacy with reduced side effects compared to monotherapy |

Case Study 1: Treatment of African Trypanosomiasis

A clinical trial involving 272 patients treated with this compound potassium revealed a high efficacy rate against adult Trypanosoma brucei parasites. The study reported a significant decrease in microfilariae levels post-treatment, indicating effective management of the disease .

Case Study 2: Onchocerciasis Treatment

In another study focusing on Onchocerca volvulus, this compound was administered in varying doses to evaluate its impact on adult female worms. Results indicated that a regimen of 3 mg/kg twice daily for three days led to substantial reductions in worm viability, demonstrating its potential as a therapeutic option .

Safety and Side Effects

Despite its efficacy, this compound is associated with adverse effects such as arsenical encephalopathy, which limits its clinical use. In one trial, out of 4287 treated patients, there were four fatalities attributed to side effects, highlighting the need for careful monitoring during treatment .

作用机制

Melarsonyl exerts its effects by interacting with thiol-containing biomolecules, particularly trypanothione, which is a key molecule in the metabolism of trypanosomes. This interaction disrupts the redox balance within the parasite, leading to its death . The compound’s ability to cross the blood-brain barrier makes it particularly effective against late-stage trypanosomiasis .

相似化合物的比较

Similar Compounds

Melarsoprol: Another arsenical compound used in the treatment of trypanosomiasis.

Atoxyl: An older arsenical drug used for similar purposes but with higher toxicity and lower efficacy.

Salvarsan: One of the first synthetic antimicrobial drugs, used historically for the treatment of syphilis.

Uniqueness

Melarsonyl is unique in its balance of efficacy and toxicity. While it shares similarities with other arsenical compounds, its specific interactions with trypanothione and ability to cross the blood-brain barrier make it particularly valuable in treating late-stage parasitic infections .

生物活性

Melarsonyl, also known as potassium this compound, is an organoarsenical compound primarily used in the treatment of certain parasitic infections, particularly those caused by Onchocerca volvulus (the causative agent of river blindness) and Trypanosoma species (causing sleeping sickness). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and associated case studies.

This compound exerts its biological effects through several mechanisms:

- Macrofilaricidal Activity : this compound is noted for its ability to kill adult filarial worms. Studies have shown that it can sterilize or eliminate adult female Onchocerca volvulus effectively, which is crucial in managing onchocerciasis .

- Trypanocidal Activity : The compound has demonstrated trypanocidal properties against Trypanosoma brucei, the parasite responsible for African sleeping sickness. Its efficacy is attributed to its interaction with thiol groups in the parasites, leading to cellular damage .

- Cytotoxic Effects : this compound induces cytotoxicity in various cell lines, potentially through oxidative stress mechanisms. The drug's arsenic component is believed to disrupt cellular processes by generating reactive oxygen species (ROS) .

Efficacy and Clinical Studies

The clinical efficacy of this compound has been evaluated through various studies:

- Onchocerciasis Trials : In trials conducted between 1962 and 1966, this compound was administered to patients with onchocerciasis. Results indicated a significant reduction in microfilarial loads, with some patients showing complete sterilization of adult worms after treatment . A notable study reported that a regimen of 200 mg administered in multiple doses was well tolerated, although some adverse effects such as pain at the injection site were common .

- Trypanosomiasis Treatment : In animal models, this compound has shown variable success rates in curing trypanosomiasis. For instance, it was less effective than newer compounds like Cymelarsan but still demonstrated significant activity at certain dosages .

Case Studies

Several case studies provide insight into this compound's impact on patients:

- Case Study on Onchocerciasis : A cohort of patients treated with this compound showed a marked decline in microfilarial concentrations over time. Initial doses resulted in 99% reduction within a week, with sustained effects observed up to 21 months post-treatment .

- Adverse Effects : Some patients experienced severe pruritus and localized pain following administration. A particularly concerning case involved a patient who developed encephalopathy after receiving multiple doses, leading to a reevaluation of this compound's safety profile .

Comparative Efficacy Table

| Compound | Target Parasite | Efficacy Rate | Administration Route | Adverse Effects |

|---|---|---|---|---|

| This compound | Onchocerca volvulus | High | Intramuscular | Pain at injection site, pruritus |

| Cymelarsan | Trypanosoma brucei | Moderate | Subcutaneous | Minimal |

| Melarsamine | Trypanosoma brucei | Low | Intravenous | Nausea, vomiting |

属性

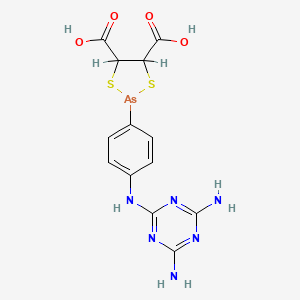

IUPAC Name |

2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13AsN6O4S2/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDILLULDEJXERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13AsN6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13355-00-5 (di-potassium salt) | |

| Record name | Melarsonyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90864390 | |

| Record name | Melarsonyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37526-80-0 | |

| Record name | Melarsonyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037526800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melarsonyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELARSONYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OOO8QR9Y40 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。